molecular formula C18H17BrN2O3S B2938888 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105224-20-1

3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2938888
CAS RN: 1105224-20-1
M. Wt: 421.31
InChI Key: LTGSQHYZYMRDBE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of cell division and proliferation, and the modulation of certain signaling pathways that are involved in cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole in lab experiments include its potential anti-cancer activity and its unique chemical structure. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are a number of future directions for research involving 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. Some potential areas of research include the development of new cancer therapies based on this compound, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action at the molecular level. Overall, 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a complex process that requires several steps. The initial step involves the reaction of 2-bromoaniline with thionyl chloride to form 2-bromo-N-chloroaniline. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with sodium azide to form the desired oxadiazole compound.

Scientific Research Applications

3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(2-bromophenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-11-8-13(3)16(9-12(11)2)25(22,23)10-17-20-18(21-24-17)14-6-4-5-7-15(14)19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGSQHYZYMRDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

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